1-(4-Isopropyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
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Overview
Description
1-(4-Isopropyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid is a synthetic organic compound with the molecular formula C₁₄H₁₆N₂O₂S It is characterized by the presence of an azetidine ring, a benzothiazole moiety, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Isopropyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone.
Introduction of Isopropyl Group: The isopropyl group is introduced via alkylation reactions using isopropyl halides.
Azetidine Ring Formation: The azetidine ring is formed through cyclization reactions involving appropriate precursors such as β-amino acids or azetidinones.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and microwave-assisted reactions may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-(4-Isopropyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of suitable catalysts.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as sulfoxides or sulfones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
1-(4-Isopropyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Isopropyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The azetidine ring and carboxylic acid group contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
- 1-(4-Ethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
- 1-(4-Propyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Uniqueness
1-(4-Isopropyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound may result in distinct interactions with molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
1283109-23-8 |
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Molecular Formula |
C14H16N2O2S |
Molecular Weight |
276.36 g/mol |
IUPAC Name |
1-(4-propan-2-yl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid |
InChI |
InChI=1S/C14H16N2O2S/c1-8(2)10-4-3-5-11-12(10)15-14(19-11)16-6-9(7-16)13(17)18/h3-5,8-9H,6-7H2,1-2H3,(H,17,18) |
InChI Key |
JRLHPQALTCDTEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C2C(=CC=C1)SC(=N2)N3CC(C3)C(=O)O |
Origin of Product |
United States |
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